(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c19-14-5-1-2-6-16(14)21-9-11-22(12-10-21)17(24)15-13-25-18(20-15)23-7-3-4-8-23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVJQAFKHXRDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like toluene or ethanol, and reagents such as thionyl chloride and phenacyl bromide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in clinical settings .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance and durability .
Mechanism of Action
The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other piperazine- and thiazole-containing derivatives in terms of synthetic routes, physicochemical properties, and functional group contributions. Below is a detailed analysis:
Structural Analogues from Evidence
Compound 7b ()
- Structure: Bis-pyrazole-thienothiophene methanone derivative.
- Key Differences: Replaces the thiazole-pyrrole system with a thieno[2,3-b]thiophene core and pyrazole substituents.
- Physicochemical Data :
Compound 21 ()
- Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.
- Key Differences : Substitutes the thiazole ring with a thiophene and replaces the 2-chlorophenyl group with a trifluoromethylphenyl moiety.
Cetirizine Ethyl Ester ()
- Structure : Ethyl ester of a piperazine-linked diphenylmethyl acetic acid.
- Key Differences : Lacks the thiazole-pyrrole system but shares the piperazine-chlorophenyl motif.
- Pharmacological Relevance : Cetirizine derivatives are antihistamines, highlighting the piperazine group’s role in H₁ receptor binding .
Functional Group Contributions
Physicochemical and Spectroscopic Data
While explicit data for the target compound are unavailable, comparisons can be inferred:
- Molecular Weight : Estimated ~450–500 g/mol (based on analogs in and ).
- Solubility : Likely moderate in DMF/EtOH due to the piperazine group, but lower than Cetirizine derivatives ().
- Spectroscopy : Expected IR peaks at ~1720 cm⁻¹ (C=O), ~3275 cm⁻¹ (NH), and aromatic C-H stretches, consistent with Compound 7b.
Research Implications and Limitations
- Strengths : The unique thiazole-pyrrole-piperazine combination offers a balance of rigidity and reactivity, distinct from pyrazole or thiophene-based analogs.
- Limitations : Lack of direct binding or pharmacokinetic data hinders pharmacological evaluation.
- Future Directions : Computational studies (e.g., using Multiwfn for electron density analysis) or SHELX-based crystallography could clarify its 3D structure and interactions.
Notes
Receptor Selectivity : The 2-chlorophenyl group may confer selectivity for serotonin or dopamine receptors over histamine targets (cf. Cetirizine).
Analytical Methods : NMR and MS protocols from are applicable for characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
